1-[4-(3-Fluorophenyl)-2-methylpiperazin-1-yl]prop-2-en-1-one
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Overview
Description
1-[4-(3-Fluorophenyl)-2-methylpiperazin-1-yl]prop-2-en-1-one is a synthetic organic compound that features a piperazine ring substituted with a fluorophenyl group and a prop-2-en-1-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3-Fluorophenyl)-2-methylpiperazin-1-yl]prop-2-en-1-one typically involves the reaction of 3-fluoroaniline with 2-methylpiperazine under controlled conditions to form the intermediate 1-(3-fluorophenyl)-2-methylpiperazine. This intermediate is then reacted with acryloyl chloride to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[4-(3-Fluorophenyl)-2-methylpiperazin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
1-[4-(3-Fluorophenyl)-2-methylpiperazin-1-yl]prop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[4-(3-Fluorophenyl)-2-methylpiperazin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the piperazine ring can participate in hydrogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)piperazine: Lacks the prop-2-en-1-one moiety.
1-(3-Chlorophenyl)-2-methylpiperazine: Substitutes chlorine for fluorine.
1-(3-Fluorophenyl)piperazine: Lacks the methyl group on the piperazine ring.
Uniqueness
1-[4-(3-Fluorophenyl)-2-methylpiperazin-1-yl]prop-2-en-1-one is unique due to the combination of the fluorophenyl group, the methyl-substituted piperazine ring, and the prop-2-en-1-one moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
1-[4-(3-fluorophenyl)-2-methylpiperazin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O/c1-3-14(18)17-8-7-16(10-11(17)2)13-6-4-5-12(15)9-13/h3-6,9,11H,1,7-8,10H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUAUSFDCMRXLCJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)C=C)C2=CC(=CC=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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